molecular formula C8H4O12Sb2.2K B081345 Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone CAS No. 11071-15-1

Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone

Cat. No. B081345
CAS RN: 11071-15-1
M. Wt: 613.83 g/mol
InChI Key: GUJUCWZGYWASLH-UHFFFAOYSA-J
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Description

Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone is a useful research compound. Its molecular formula is C8H4O12Sb2.2K and its molecular weight is 613.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) in Organic Chemistry

  • Application : This compound is used for the direct synthesis of symmetrical disulfides, which play a very important role as vulcanizing agents and linkages for controlled drug delivery .
  • Method : The compound is used as a new, low toxicity, inexpensive, stable solid and free of foul-smelling thiols for synthesizing symmetric diaryl/dialkyl disulfides from aryl and alkyl halides in the presence of MOF-199 and CuO nanoparticles .
  • Results : Using this method results in obtaining a variety of symmetrical disulfides in moderate to excellent yields (up to 98%) .

2. Dipotassium Glycyrrhizinate in Biomedical Research

  • Application : Dipotassium Glycyrrhizinate (DPG), a side product derived from glycyrrhizic acid, has several biological effects, such as being antiallergic, antioxidant, antibacterial, antiviral, gastroprotective, antitumoral, and anti-inflammatory . It’s used to improve skin wound healing by modulating the inflammatory process .
  • Method : In an in vivo experimental model, circular excisions were performed and topically treated for 14 days after wound induction with DPG .
  • Results : Treatment with DPG caused a decrease in the inflammatory exudate as well as an absence of active hyperemia. Increases in granulation tissue, tissue reepithelization, and total collagen were also observed . Furthermore, DPG treatment reduced the expression of pro-inflammatory cytokines while increasing the expression of Il-10, demonstrating anti-inflammatory effects across all three treatment periods .

properties

IUPAC Name

dipotassium;antimony(3+);2,3-dioxidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJUCWZGYWASLH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4K2O12Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium antimonyl d-tartrate

CAS RN

64070-10-6, 64070-11-7, 64070-12-8, 11071-15-1
Record name meso-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimonate(2-), bis[.mu.-[(2R,3R)-2,3-di(hydroxy-.kappa.O)butanedioato(4-)-.kappa.O1:.kappa.O4]]di-, potassium (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Antimony potassium tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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